molecular formula C10H10N2S B1280348 (5-Pyrid-3-ylthien-2-YL)methylamine CAS No. 837376-47-3

(5-Pyrid-3-ylthien-2-YL)methylamine

Cat. No. B1280348
CAS RN: 837376-47-3
M. Wt: 190.27 g/mol
InChI Key: JHLIGYPHPBLDDL-UHFFFAOYSA-N
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Description

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a laboratory chemical with the CAS number 837376-47-3 . It is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of “(5-Pyrid-3-ylthien-2-YL)methylamine” is C10H10N2S . The exact mass is 190.27 g/mol .


Physical And Chemical Properties Analysis

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a solid substance with a light yellow appearance . The melting point range is 112.5 - 113.5 °C .

Scientific Research Applications

Agricultural Chemistry

Finally, the compound’s potential use in agricultural chemistry should not be overlooked. It could be a precursor for the synthesis of herbicides or insecticides, contributing to the development of new formulations that are more effective and environmentally friendly.

Each of these applications leverages the unique chemical structure of (5-Pyrid-3-ylthien-2-YL)methylamine to fulfill specific roles in scientific research and industry. While the compound is recommended for use in laboratory chemicals , its versatility suggests a wide range of possible applications across different fields of study. It’s important to handle this compound with care due to its hazardous nature, as it can cause severe skin burns, eye damage, and respiratory irritation .

Safety and Hazards

“(5-Pyrid-3-ylthien-2-YL)methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-pyridin-3-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLIGYPHPBLDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458692
Record name (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Pyrid-3-ylthien-2-YL)methylamine

CAS RN

837376-47-3
Record name (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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